MFCD18322611
Overview
Description
MFCD18322611 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18322611 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to prevent contamination and ensure consistent results. Common methods include:
Step 1 Initial Reaction: - The initial reaction involves the combination of precursor chemicals under controlled temperatures and pressures. This step often requires the use of catalysts to accelerate the reaction and improve yield.
Step 2 Purification: - Following the initial reaction, the product undergoes purification processes such as recrystallization or chromatography to remove impurities.
Step 3 Final Reaction: - The purified intermediate is then subjected to further chemical reactions to produce the final compound, this compound. This step may involve additional purification to ensure the highest possible purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The industrial process often includes:
Bulk Synthesis: - Large quantities of precursor chemicals are reacted in industrial reactors under controlled conditions.
Continuous Purification: - The product is continuously purified using industrial-scale chromatography or other purification techniques.
Quality Control: - Rigorous quality control measures are implemented to ensure that the final product meets industry standards for purity and performance.
Chemical Reactions Analysis
Types of Reactions
MFCD18322611 undergoes various chemical reactions, including:
Oxidation: - This compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: - Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as hydrogen gas or metal hydrides.
Substitution: - Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: - Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are usually conducted at elevated temperatures.
Reduction: - Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: - Halogenating agents like chlorine or bromine are used in substitution reactions, often in the presence of a catalyst to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
MFCD18322611 has a wide range of applications in scientific research:
Chemistry: - It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: - The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: - Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: - this compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of MFCD18322611 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-fluorophenyl)-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O4/c1-2-25-16(24)13-4-3-9(8-14(13)18)10-5-11(15(22)23)7-12(6-10)17(19,20)21/h3-8H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOCHCJFNWMFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691963 | |
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-98-0 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro-5-(trifluoromethyl)-, 4′-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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